
Z433927330
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z433927330 es un inhibidor selectivo de la acuaporina-7 (AQP7), un miembro de la familia de proteínas acuaporina que facilita el transporte de agua y pequeños solutos neutros a través de las membranas celulares . Las acuaporinas juegan un papel crucial en varios procesos fisiológicos, y su desregulación se ha visto implicada en varias enfermedades, incluido el cáncer . This compound se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer de mama .
Métodos De Preparación
La síntesis de Z433927330 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas . La ruta sintética generalmente incluye:
Preparación de compuestos intermedios: Esto implica la síntesis de intermediarios clave a través de reacciones como la alquilación, la acilación y la condensación.
Formación de this compound: El compuesto final se obtiene a través de una serie de reacciones, incluidos pasos de ciclación y purificación.
Análisis De Reacciones Químicas
Step 1: Formation of Carbamate Intermediate
Starting Material : Ethyl 4-aminobenzoate (compound 2)
Reagent : Phenyl chloroformate
Reaction : Nucleophilic acyl substitution to form carbamate 3.
Yield : 80% .
Step 2: Acylation with Benzyl Amine
Intermediate : Carbamate 3
Reagent : Benzyl amine (compound 4)
Reaction : Acylation under basic conditions to form Z433927330.
Yield : 73% .
Reaction Scheme :
textEthyl 4-aminobenzoate → (Phenyl chloroformate) → Carbamate 3 → (Benzyl amine) → this compound
Key Parameters
Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
1 | Phenyl chloroformate, RT | Carbamate 3 | 80% |
2 | Benzyl amine, reflux | This compound | 73% |
Purification Protocol
Post-synthesis purification was achieved via solid-phase extraction (SPE) :
Step | Details |
---|---|
Column | Oasis HLB 1cc (30 mg) |
Conditioning | 1 mL MeOH |
Equilibration | 1 mL H₂O |
Loading | Supernatant from reaction mixture |
Wash | 1 mL 95:5 H₂O/acetonitrile |
Elution | 1 mL MeOH |
The eluent was diluted with water (1:1) for analysis .
UPLC/MS Analysis
-
Ionization Mode : ESI
-
Target *m/z *: 365.16 (this compound)
-
Internal Standard *m/z *: 351.99
-
Chromatographic Conditions :
-
Column: C18 reverse-phase
-
Mobile Phase: Gradient of H₂O/acetonitrile with 0.1% formic acid
-
Structural Confirmation
Stability in Biological Matrices
This compound exhibited stability in human and rat liver microsomes , with half-lives determined via UPLC/MS .
Matrix | Half-Life (min) |
---|---|
Human | 32.5 ± 2.1 |
Rat | 28.7 ± 1.8 |
Functional Validation
While not a direct chemical reaction, this compound’s inhibitory activity against AQP7 (IC₅₀ = 0.2 µM) was validated via:
Key Research Findings
-
Selectivity : 5–10× higher potency for AQP7 vs. AQP3/AQP9 (IC₅₀: 0.2 µM vs. 0.7–1.1 µM) .
-
Antiproliferative Effect : Reduced viability in NB4 leukemia cells at 1 µM .
This synthesis and characterization framework provides a foundation for further development of AQP7-targeted therapeutics.
Aplicaciones Científicas De Investigación
Binding Affinity and Inhibition
Z433927330 exhibits a high binding affinity for AQP7, with an IC50 value of approximately 0.2 µM. In contrast, its inhibitory effects on AQP3 and AQP9 are less pronounced, with IC50 values around 0.7–1.1 µM . The compound binds to the endofacial side of the AQP7 channel, as evidenced by single-particle cryo-electron microscopy (cryo-EM) studies . Molecular dynamics simulations further support the stability of this binding configuration, indicating that this compound effectively obstructs water and glycerol transport through AQP7.
Cancer Treatment
Recent studies have demonstrated that this compound can reduce cell proliferation in cancer cell lines expressing AQP7. For instance, in acute promyelocytic leukemia (APL) cells and breast cancer models, treatment with this compound resulted in a significant decrease in viable cell counts over time . The compound's ability to inhibit AQP7 suggests that it could enhance the efficacy of existing chemotherapeutic agents by targeting the metabolic pathways reliant on aquaporin activity.
Case Studies
1. Breast Cancer Models
- Study Design : In vivo experiments using murine models of breast cancer assessed the impact of this compound on tumor growth and metastasis.
- Findings : The administration of this compound led to a marked reduction in primary tumor burden and metastatic spread compared to control groups .
2. Acute Promyelocytic Leukemia
- Study Design : The effect of this compound was evaluated on NB4 cell lines expressing multiple aquaglyceroporins.
- Findings : Treatment resulted in decreased proliferation rates and altered expression levels of AQPs, indicating a potential for therapeutic application in hematological malignancies .
Comparative Efficacy with Other Inhibitors
In comparative studies with other AQP inhibitors such as Auphen, this compound has shown superior potency against AQP7 while also affecting other aquaglyceroporins to a lesser extent. This specificity may provide a strategic advantage in designing targeted therapies that minimize off-target effects associated with broader-spectrum inhibitors .
Mecanismo De Acción
El mecanismo de acción de Z433927330 implica su unión al lado endofacial de la acuaporina-7, inhibiendo así su actividad . El compuesto interactúa con residuos específicos de aminoácidos dentro de la proteína, bloqueando el transporte de agua y glicerol a través de la membrana celular . Esta inhibición interrumpe las funciones fisiológicas de la acuaporina-7, lo que lleva a una reducción de la proliferación celular y la metástasis en las células cancerosas .
Comparación Con Compuestos Similares
Z433927330 es único en su selectividad para la acuaporina-7 en comparación con otros inhibidores de acuaporina . Compuestos similares incluyen:
DFP00173: Un inhibidor selectivo de la acuaporina-3, con menor eficacia hacia la acuaporina-7.
RF03176: Un inhibidor de la acuaporina-9, con una selectividad distinta en comparación con this compound.
This compound destaca por su alta selectividad para la acuaporina-7, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de esta proteína y su papel en la enfermedad .
Actividad Biológica
Z433927330 is a small molecule identified as a potent inhibitor of aquaporins (AQPs), specifically AQP3 and AQP7, which are integral membrane proteins that facilitate water and glycerol transport across cell membranes. The biological activity of this compound has garnered attention due to its potential therapeutic implications in cancer treatment, particularly in breast cancer, where AQPs are implicated in tumor progression and metastasis.
This compound functions primarily as an inhibitor of AQP7, with an IC50 value of approximately 0.2 µM , and also inhibits AQP3 with an IC50 ranging from 0.7 to 0.9 µM . This selective inhibition is crucial as both AQP3 and AQP7 have been associated with various cellular processes, including proliferation and apoptosis in cancer cells .
Table 1: Inhibition Potency of this compound on Aquaporins
Aquaporin | IC50 Value (µM) |
---|---|
AQP3 | 0.7 - 0.9 |
AQP7 | 0.2 |
AQP9 | 1.1 |
Research Findings
Recent studies have highlighted the role of this compound in reducing cell proliferation in various cancer cell lines. For instance, treatment with this compound led to a significant decrease in the proliferation rates of breast cancer cells, suggesting that inhibiting AQPs could be a viable strategy for cancer therapy .
In a study utilizing single-particle cryo-electron microscopy (cryo-EM), the binding interactions between this compound and AQP7 were elucidated at a resolution of 3.2 Å . The results indicated that this compound binds to the endofacial side of AQP7, disrupting its function and thereby inhibiting glycerol transport, which is essential for maintaining cellular homeostasis in cancer cells .
Case Studies
- Breast Cancer Treatment : In a controlled laboratory setting, this compound was tested on breast cancer cell lines where it demonstrated a marked reduction in cell viability. The study indicated that the compound effectively inhibited both water and glycerol transport, leading to cell cycle arrest in the S-G2/M phase .
- Erythrocyte Model : this compound was also evaluated using human erythrocytes to confirm its inhibitory effects on AQP3-mediated glycerol permeability. Results showed that this compound significantly inhibited glycerol transport, reinforcing its potential as an anti-cancer agent by targeting metabolic pathways reliant on AQPs .
Structural Insights
Molecular docking studies have provided insights into how this compound interacts with AQPs at the molecular level. The structural analysis revealed that the compound occupies key binding sites within the aquaporin channels, which are critical for their permeability functions. This understanding paves the way for designing more effective inhibitors targeting specific AQPs involved in pathological conditions .
Propiedades
IUPAC Name |
ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-27-19(25)16-6-8-17(9-7-16)23-20(26)21-14-15-4-10-18(11-5-15)24-13-3-12-22-24/h3-13H,2,14H2,1H3,(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUKHINHCUELQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.